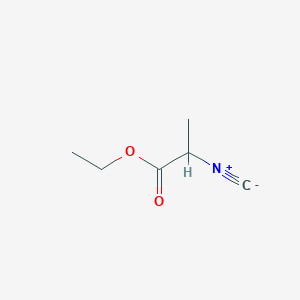

Ethyl 2-isocyanopropanoate

Vue d'ensemble

Description

Ethyl 2-isocyanopropanoate is an organic compound with the molecular formula C6H9NO2. It is a derivative of isocyanates and esters, characterized by the presence of an isocyanate group (-N=C=O) attached to a propanoate ester. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2-isocyanopropanoate can be synthesized through several methods. One common method involves the reaction of ethyl 2-isocyanoacetate with trifluoroacetic anhydride in the presence of dimethyl sulfoxide (DMSO) as a solvent. The reaction is typically carried out at low temperatures, around -78°C, to ensure the stability of the intermediate products .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The final product is then purified through distillation and other separation techniques to achieve the desired quality .

Analyse Des Réactions Chimiques

Acid-Catalyzed Hydrolysis

Ethyl 2-isocyanopropanoate undergoes hydrolysis in acidic conditions via nucleophilic substitution. The isocyanide group (–NC) reacts with water after protonation, yielding ethylammonium salts and carboxylic acid derivatives.

Mechanism :

-

Protonation of the isocyanide carbon enhances electrophilicity.

-

Nucleophilic attack by water forms an imidamide intermediate.

-

Rearrangement and cleavage produce ethylamine hydrochloride () and methanoic acid (HCOOH) .

Conditions :

Palladium-Catalyzed Coupling Reactions

This compound participates in palladium-catalyzed intramolecular C–H bond aminoimidoylation, forming 1-amino-3,4-dihydroisoquinolines under redox-neutral conditions .

Key Reaction Data:

| Substrate R-Group | Catalyst System | Temperature | Yield |

|---|---|---|---|

| Electron-donating (e.g., –OMe) | Pd(OAc)₂/PPh₃ | 110°C | 82% |

| Electron-withdrawing (e.g., –NO₂) | Pd(OAc)₂/PPh₃ | 110°C | 74% |

| Ortho-substituted aryl | Pd(OAc)₂/PPh₃ | 110°C | 58–82% |

Mechanism :

-

Oxidative addition of O-benzoyl hydroxylamine to Pd(0).

-

Migratory isocyanide insertion forms an aminoimidoyl-Pd(II) intermediate.

-

Intramolecular C–H activation and reductive elimination yield the heterocyclic product .

Multicomponent Passerini Reactions

This compound reacts in Passerini-type reactions with aldehydes and carboxylic acids to form hydrazino depsipeptides, which are precursors for bioactive compounds .

Example Reaction:

-

Reactants : Formaldehyde, α-hydrazino acid, this compound

-

Conditions : DMSO, 25°C, 12 h

Mechanistic Pathway :

-

Acid-catalyzed cluster formation between aldehyde and isocyanide.

-

Imidate intermediate generation.

Reaction with o-Benzoquinone Diimides

Silver oxide (Ag₂O)-catalyzed reactions with o-benzoquinone diimides produce α,α-diaryl-α-amino acid precursors, critical for peptidomimetic synthesis .

Experimental Results:

| Substrate (R) | Catalyst | Time | Yield |

|---|---|---|---|

| Phenyl | Ag₂O (5 mol%) | 1 h | 96% |

| p-NO₂-phenyl | Ag₂O (5 mol%) | 1 h | 74% |

| o-Cl-phenyl | Ag₂O (5 mol%) | 1 h | 88% |

Mechanism :

-

Ag⁺ coordination activates the isocyanide α-carbon.

-

Electrophilic attack on the diimide forms a C–N bond.

Alkylation and Functionalization

While direct alkylation data for this compound is limited, analogous isocyanides undergo base-mediated alkylation at the α-position. For example:

Applications De Recherche Scientifique

Synthetic Routes

Ethyl 2-isocyanopropanoate can be synthesized through several methods, including:

- Reaction with Trifluoroacetic Anhydride : A common method involves reacting ethyl 2-isocyanoacetate with trifluoroacetic anhydride in dimethyl sulfoxide (DMSO) at low temperatures (around -78°C) to stabilize intermediates.

- Industrial Production : In industrial settings, large-scale reactors are used, with controlled conditions to optimize yield and purity through distillation and other separation techniques.

Chemical Reactions

This compound is involved in various chemical reactions:

- Oxidation : Can be oxidized to form oxides or carbonyl compounds.

- Reduction : The isocyanate group can be reduced to amines using agents like lithium aluminum hydride (LiAlH₄).

- Substitution : The isocyanate group participates in nucleophilic substitution reactions, leading to the formation of ureas and carbamates.

Applications in Scientific Research

This compound has diverse applications across multiple scientific fields:

Chemistry

- Building Block : Serves as a key building block for synthesizing complex organic molecules.

- Reagent : Utilized in various chemical reactions due to its reactive isocyanate group.

Biology

- Synthesis of Bioactive Compounds : Employed in creating compounds with biological activity, including potential pharmaceuticals.

- Biochemical Probes : Used as probes in biochemical studies to investigate enzyme mechanisms and interactions.

Medicine

- Drug Development : Investigated for its potential as an intermediate in synthesizing new drugs, particularly those targeting specific biological pathways.

Industry

- Polymer Production : Applied in manufacturing polymers, coatings, and adhesives due to its reactivity and ability to form stable products.

Enantioselectivity Studies

Research has demonstrated the use of this compound in catalytic enantioselective reactions. These studies highlight its ability to yield products with high enantiomeric excess (ee), showcasing its potential in synthesizing chiral drugs and biologically active compounds.

Antimicrobial Activity Research

In a study focused on antimicrobial properties, derivatives of this compound were tested against various bacterial strains. Results indicated significant inhibition of bacterial growth, suggesting that structural modifications could enhance its efficacy as an antimicrobial agent.

Unique Features

This compound stands out due to its combination of an isocyanate group and an ester group, providing distinct reactivity that enhances its utility across various applications.

Mécanisme D'action

The mechanism of action of ethyl 2-isocyanopropanoate involves its reactivity with nucleophiles, leading to the formation of stable products. The isocyanate group is highly reactive and can form covalent bonds with various nucleophilic species, such as amines and alcohols. This reactivity is exploited in the synthesis of ureas, carbamates, and other derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl isocyanate: Similar in structure but lacks the ester group.

Methyl isocyanopropanoate: Similar but with a methyl group instead of an ethyl group.

Ethyl 2-isocyanoacetate: Similar but with an acetate group instead of a propanoate group.

Uniqueness

Ethyl 2-isocyanopropanoate is unique due to its combination of an isocyanate group and an ester group, which imparts distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable compound in various applications, from organic synthesis to industrial production .

Activité Biologique

Ethyl 2-isocyanopropanoate, a compound with significant potential in various fields, exhibits notable biological activity. This article delves into its synthesis, biological effects, and applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of an isocyanate functional group attached to an ethyl ester. This dual functionality enhances its reactivity, making it a valuable intermediate in organic synthesis. The compound can be synthesized through several methods, including:

- Mannich Reaction : Utilizing isocyanoacetate esters and ketimines to generate chiral imidazolines .

- Multicomponent Reactions : These reactions allow for the efficient synthesis of diverse compounds, showcasing the versatility of this compound as a building block in complex organic molecules .

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. For instance, it has been investigated for its ability to inhibit bacterial growth by targeting specific enzymes critical for microbial survival. In a study focusing on dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis, compounds similar to this compound were shown to act as effective inhibitors, suggesting potential applications in antibiotic development .

The mechanism of action for this compound involves its reactivity with nucleophiles, leading to the formation of stable products such as ureas and carbamates. This reactivity is crucial for its biological effects, allowing it to form covalent bonds with various biomolecules. The isocyanate group is particularly reactive and can influence cellular processes by modifying proteins and other macromolecules.

Study on Enantioselectivity

A study demonstrated the use of this compound in catalytic enantioselective reactions, yielding products with high enantiomeric excess (ee). This highlights its potential in synthesizing chiral drugs and biologically active compounds .

Antimicrobial Research

In another case study focused on antimicrobial activity, derivatives of this compound were tested against various bacterial strains. The results indicated significant inhibition of growth, suggesting that modifications to the structure could enhance its efficacy as an antimicrobial agent .

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

ethyl 2-isocyanopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-4-9-6(8)5(2)7-3/h5H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUISJFHBNLTCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404377 | |

| Record name | Ethyl 2-isocyanopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33140-27-1 | |

| Record name | Ethyl 2-isocyanopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.